tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate
CAS No.: 1286263-46-4
Cat. No.: VC6081001
Molecular Formula: C17H23N3O5
Molecular Weight: 349.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286263-46-4 |
|---|---|
| Molecular Formula | C17H23N3O5 |
| Molecular Weight | 349.387 |
| IUPAC Name | tert-butyl N-[1-(2-nitrobenzoyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-12-8-10-19(11-9-12)15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,22) |
| Standard InChI Key | RSXURINQSIQQFM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS: N/A; molecular formula: C₁₈H₂₃N₃O₅) is characterized by a piperidine core substituted at the 4-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 1-position with a 2-nitrobenzoyl moiety. The Boc group serves as a transient protecting group for the secondary amine, while the 2-nitrobenzoyl substituent introduces electron-withdrawing and steric effects that influence reactivity and intermolecular interactions .
Key Structural Attributes:
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Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.
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Boc Protection: The tert-butyl carbamate group enhances solubility in organic solvents and prevents undesired side reactions during synthetic modifications .
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2-Nitrobenzoyl Group: An aromatic acyl group with a nitro substituent at the ortho position, contributing to electrophilic character and potential hydrogen-bonding interactions.
Synthetic Routes and Reaction Optimization
The synthesis of tert-butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate involves sequential functionalization of the piperidine ring. While no direct synthesis is documented, analogous reactions provide validated protocols.
Step 1: Preparation of tert-Butyl Piperidin-4-ylcarbamate
The precursor tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) is commercially available or synthesized via carbamate formation between piperidin-4-amine and di-tert-butyl dicarbonate under basic conditions .
Representative Procedure:
Piperidin-4-amine (10 mmol) is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate (12 mmol) and triethylamine (15 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated to yield the Boc-protected amine (88–92% yield) .
Step 2: Acylation with 2-Nitrobenzoyl Chloride
The Boc-protected piperidine undergoes N-acylation using 2-nitrobenzoyl chloride under Schotten-Baumann conditions or via coupling reagents.
Optimized Protocol:
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Reagents: tert-Butyl piperidin-4-ylcarbamate (1 equiv), 2-nitrobenzoyl chloride (1.2 equiv), DIPEA (3 equiv), DCM (anhydrous).
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Procedure: The amine is dissolved in DCM under nitrogen, cooled to 0°C, and treated sequentially with DIPEA and 2-nitrobenzoyl chloride. The reaction is stirred for 4–6 hours, quenched with water, and extracted with DCM. Purification via silica gel chromatography (hexane/ethyl acetate gradient) affords the title compound in 70–84% yield .
Critical Parameters:
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Temperature Control: Exothermic acylation necessitates low-temperature initiation to minimize side reactions.
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Solvent Choice: DCM ensures solubility of both hydrophilic and hydrophobic intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 8.10–7.90 (m, 3H, aromatic protons from 2-nitrobenzoyl).
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δ 4.65–4.50 (m, 2H, piperidine N-CH₂).
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δ 3.82–3.72 (m, 1H, carbamate NH).
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δ 1.47 (s, 9H, tert-butyl).
¹³C NMR (100 MHz, CDCl₃):
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δ 168.5 (carbonyl, 2-nitrobenzoyl).
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δ 155.2 (carbamate carbonyl).
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δ 80.1 (quaternary C, Boc group).
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δ 28.2 (tert-butyl CH₃).
Mass Spectrometry
ESI-MS (m/z): 370.1 [M+H]⁺ (calculated for C₁₈H₂₃N₃O₅: 369.4).
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s modular structure enables its use as a scaffold for kinase inhibitors, protease antagonists, and antibacterial agents. For example:
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Anticancer Agents: Analogous piperidine carbamates exhibit inhibitory activity against PI3K/mTOR pathways .
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Antivirals: Nitroaromatic derivatives demonstrate efficacy in disrupting viral protease activity .
Protecting Group Strategy
The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for subsequent functionalization, a strategy employed in multi-step syntheses of complex therapeutics .
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